Enantiomeric Identity as a Singular Variable — (1S) vs. Racemate (CAS 901273-33-4)
The (1S)-enantiomer (CAS 1217745-52-2) is a configurationally pure single stereoisomer, whereas the racemate (CAS 901273-33-4) is an equimolar mixture of (1S)- and (1R)-enantiomers. For triazolopyridine-based p38 MAPK inhibitors, enantiomeric configuration is a critical determinant of kinase binding affinity . While no direct p38 IC50 data for this exact compound have been published, the class-level principle is that enantiomers of chiral kinase inhibitors frequently differ by ≥10-fold in IC50 against their primary target . Procurement of the single enantiomer eliminates the 50% contaminating opposite enantiomer present in the racemate, which may act as a confounding partial agonist, an off-target ligand, or a metabolic liability in cell-based and in vivo experiments.
| Evidence Dimension | Stereochemical purity and its anticipated impact on target engagement |
|---|---|
| Target Compound Data | Single (1S)-enantiomer; enantiomeric excess (ee) not published but supplied as optically pure material (≥95% chemical purity) |
| Comparator Or Baseline | Racemic 3-(methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine (CAS 901273-33-4) — 1:1 mixture of (1S) and (1R) enantiomers; chemical purity typically ≥95% |
| Quantified Difference | No direct enantiomer-specific IC50 or ee data available. Class-level inference: enantiomeric pairs of triazolopyridine kinase inhibitors can show >10-fold divergence in biochemical IC50 . |
| Conditions | Kinase inhibition assays (class-level reference: p38α MAPK, PI3Kγ). No assay data specific to CAS 1217745-52-2. |
Why This Matters
Using the racemate introduces an uncontrolled variable — the (1R)-enantiomer — which can act as an antagonist, partial agonist, or metabolic competitor, undermining the reproducibility of structure–activity relationship (SAR) studies and pharmacological profiling.
- [1] Bristol-Myers Squibb Company (2011). Triazolopyridine Compounds Useful As Kinase Inhibitors. US Patent App. 13/000,652. Emphasizes enantiomer-specific kinase modulation for p38 and related kinases. View Source
